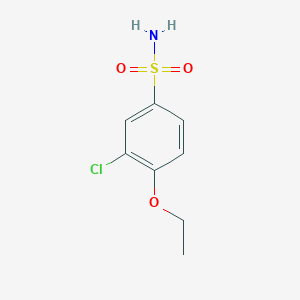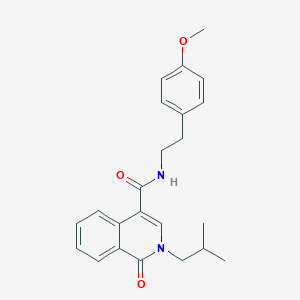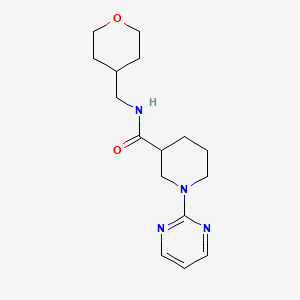![molecular formula C19H21N5O2S B11135874 3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11135874.png)
3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal, in addition to a primary amine . The reaction conditions often require heating under reflux in solvents like xylene or ethanol, with the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Cyclization: The formation of the thienopyrimidine ring through cyclization reactions.
Substitution: Reactions involving the substitution of functional groups on the pyrimidine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and primary amines . Reaction conditions often involve heating under reflux in solvents like xylene or ethanol, with bases such as potassium carbonate .
Major Products
The major products formed from these reactions are various thienopyrimidine derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to exhibit antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Uniqueness
3-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5O2S/c25-17(13-24-14-21-18-16(19(24)26)5-12-27-18)23-10-8-22(9-11-23)7-4-15-3-1-2-6-20-15/h1-3,5-6,12,14H,4,7-11,13H2 |
InChI Key |
CSCAJBBULRARKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11135802.png)
![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11135808.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B11135811.png)
![Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11135819.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135826.png)

![3-isobutyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11135842.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11135846.png)

![5-[(4-methoxyphenyl)amino]-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11135851.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11135862.png)
![[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11135866.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135867.png)

